molecular formula C12H11N3O3 B12912375 Methyl 2-amino-5-[(pyrimidin-2-yl)oxy]benzoate CAS No. 185154-82-9

Methyl 2-amino-5-[(pyrimidin-2-yl)oxy]benzoate

Katalognummer: B12912375
CAS-Nummer: 185154-82-9
Molekulargewicht: 245.23 g/mol
InChI-Schlüssel: IWFJOMBXTMMNHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-amino-5-[(pyrimidin-2-yl)oxy]benzoate is a compound that belongs to the class of heterocyclic organic compounds. It features a benzoate ester linked to a pyrimidine ring through an ether bond. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and chemical biology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-[(pyrimidin-2-yl)oxy]benzoate typically involves the following steps:

    Formation of the Benzoate Ester: This can be achieved by esterification of 2-amino-5-hydroxybenzoic acid with methanol in the presence of an acid catalyst.

    Coupling with Pyrimidine: The ester is then reacted with a pyrimidine derivative under basic conditions to form the ether linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-amino-5-[(pyrimidin-2-yl)oxy]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of Methyl 2-amino-5-[(pyrimidin-2-yl)oxy]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 2-amino-5-[(pyrimidin-2-yl)oxy]benzoate is unique due to its specific combination of the benzoate ester and pyrimidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

185154-82-9

Molekularformel

C12H11N3O3

Molekulargewicht

245.23 g/mol

IUPAC-Name

methyl 2-amino-5-pyrimidin-2-yloxybenzoate

InChI

InChI=1S/C12H11N3O3/c1-17-11(16)9-7-8(3-4-10(9)13)18-12-14-5-2-6-15-12/h2-7H,13H2,1H3

InChI-Schlüssel

IWFJOMBXTMMNHK-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=C(C=CC(=C1)OC2=NC=CC=N2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.